2,5-Bis(trifluoromethyl)-4-fluoroaniline

Catalog No.
S853055
CAS No.
1804888-53-6
M.F
C8H4F7N
M. Wt
247.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(trifluoromethyl)-4-fluoroaniline

CAS Number

1804888-53-6

Product Name

2,5-Bis(trifluoromethyl)-4-fluoroaniline

IUPAC Name

4-fluoro-2,5-bis(trifluoromethyl)aniline

Molecular Formula

C8H4F7N

Molecular Weight

247.11 g/mol

InChI

InChI=1S/C8H4F7N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2

InChI Key

BIWVEZKGUXOATR-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)F)C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)F)C(F)(F)F

2,5-Bis(trifluoromethyl)-4-fluoroaniline is an aromatic compound characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a phenyl ring, specifically at the 2, 5, and 4 positions, respectively. This compound belongs to the class of fluoroanilines, which are known for their unique electronic properties and potential applications in various fields such as pharmaceuticals and materials science. The molecular formula of 2,5-Bis(trifluoromethyl)-4-fluoroaniline is C8H4F7N, and its structure enhances lipophilicity and metabolic stability due to the presence of multiple fluorine atoms .

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  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Serves as an intermediate in synthesizing pharmaceutical compounds containing fluorine.
  • Industry: Utilized in producing advanced materials such as polymers and coatings due to its unique chemical properties .
  • Research indicates that 2,5-Bis(trifluoromethyl)-4-fluoroaniline exhibits potential biological activities. It has been studied for its antimicrobial properties and anticancer effects. The mechanism of action involves interactions with various molecular targets such as enzymes and receptors, which may modulate biochemical pathways leading to therapeutic effects .

    The synthesis of 2,5-Bis(trifluoromethyl)-4-fluoroaniline typically involves several methods:

    • Direct Fluorination: Using fluorinating agents like Selectfluor to introduce trifluoromethyl groups onto an aniline ring.
    • Industrial Production: Large-scale production may utilize continuous flow reactors for enhanced efficiency and yield. Advanced fluorinating agents and catalysts are employed to optimize the process .

    The interactions of 2,5-Bis(trifluoromethyl)-4-fluoroaniline with biological targets have been a focus of research. The compound's lipophilicity and metabolic stability enhance its ability to interact effectively with enzymes and receptors, potentially influencing various biochemical pathways. These interactions are crucial for understanding its biological activity and therapeutic potential .

    Similar Compounds

    • 2,6-Bis(trifluoromethyl)aniline
    • 2,4-Bis(trifluoromethyl)aniline
    • 2,6-Difluoroaniline
    • 3,5-Bis(trifluoromethyl)aniline
    • 2,4,6-Trifluoroaniline

    Uniqueness

    2,5-Bis(trifluoromethyl)-4-fluoroaniline stands out due to its specific arrangement of trifluoromethyl groups and a fluorine atom on the aniline ring. This unique combination imparts distinct chemical properties that enhance its lipophilicity and metabolic stability compared to similar compounds. These characteristics make it particularly valuable in research applications and industrial processes where enhanced biological activity is desired .

    XLogP3

    3.1

    Dates

    Last modified: 08-16-2023

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